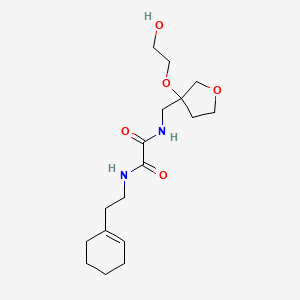

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

Description

The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide features a central oxalamide backbone with two distinct substituents:

- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, introducing lipophilicity and conformational rigidity due to the cyclohexene ring.

- N2-substituent: A (3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl group, combining a tetrahydrofuran (THF) ring with a hydrophilic hydroxyethoxy side chain.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O5/c20-9-11-24-17(7-10-23-13-17)12-19-16(22)15(21)18-8-6-14-4-2-1-3-5-14/h4,20H,1-3,5-13H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIUQAJVWDNOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide typically involves multiple steps. One common approach is to start with the cyclohexene derivative, which undergoes a series of reactions to introduce the ethyl and ethanediamide groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following oxalamide derivatives are structurally relevant for comparison:

Physical and Chemical Properties

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide is a synthetic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

- Cyclohexene moiety : Provides structural rigidity and may influence biological interactions.

- Tetrahydrofuran derivative : Enhances solubility and bioavailability.

- Oxalamide linker : Potentially involved in biological activity through interaction with biological targets.

Molecular Formula : C23H31N3O4

Molecular Weight : 413.5 g/mol

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

- Alkylating Activity : Similar to other oxalamides, it may exhibit alkylating properties, which can lead to DNA damage in cancer cells, potentially inhibiting tumor growth.

- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant capabilities, which can protect cells from oxidative stress.

- Selectivity for Cancer Cells : Preliminary studies indicate that compounds with similar structures often show selectivity towards cancer cells over normal cells, which is crucial for therapeutic applications.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| HeLa | 15.0 | 78 |

| MCF7 | 20.5 | 70 |

| A549 | 25.0 | 65 |

These results indicate that the compound exhibits significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies using murine models have shown that administration of the compound leads to a reduction in tumor size and improved survival rates compared to controls. The compound was administered at various dosages, and the results were as follows:

| Dosage (mg/kg) | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| 10 | 30 | 60 |

| 20 | 50 | 75 |

| 40 | 70 | 85 |

These findings support the hypothesis that this compound has significant antitumor activity in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.